

# 4-Methylbenzotrifluoride: A Versatile Building Block in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylbenzotrifluoride

Cat. No.: B1360062

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Methylbenzotrifluoride**, also known as p-trifluoromethyltoluene, is a key aromatic building block in modern organic synthesis. Its unique combination of a methyl group and a strongly electron-withdrawing trifluoromethyl group on a benzene ring imparts distinct physical and chemical properties, making it a valuable precursor for a wide range of applications, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup> The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.<sup>[1]</sup> This guide provides a comprehensive overview of the properties, key reactions, and applications of **4-methylbenzotrifluoride**, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

## Physicochemical Properties

**4-Methylbenzotrifluoride** is a colorless liquid at room temperature.<sup>[1][2]</sup> A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of **4-Methylbenzotrifluoride** and its Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n <sub>20/D</sub> )
4-Methylbenzotrifluoride	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub>	160.14	129	-	1.144	1.426
4-(Bromomethyl)benzotrifluoride	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub>	239.03	65-69 (5 mmHg)	29-33	1.546	1.484
4-(Trifluoromethyl)benzoic acid	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub>	190.12	247	219-222	-	-
3-Nitro-4-methylbenzotrifluoride	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	205.14	-	-	-	-

Data compiled from various sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Spectroscopic Data for **4-Methylbenzotrifluoride** and its Derivatives

Compound	<sup>1</sup> H NMR (δ ppm)	<sup>13</sup> C NMR (δ ppm)	IR (cm <sup>-1</sup> )
4-Methylbenzotrifluoride	7.49 (d, 2H), 7.21 (d, 2H), 2.41 (s, 3H)	138.3, 129.7, 125.4 (q), 124.6 (q), 21.2	Conforms to structure
4-(Bromomethyl)benzotrifluoride	7.65 (d, 2H), 7.50 (d, 2H), 4.50 (s, 2H)	-	-
4-(Trifluoromethyl)benzoic acid	8.20 (d, 2H), 7.80 (d, 2H)	-	-
3-Nitro-4-methylbenzotrifluoride	8.05 (s, 1H), 7.65 (d, 1H), 7.45 (d, 1H), 2.60 (s, 3H)	-	-

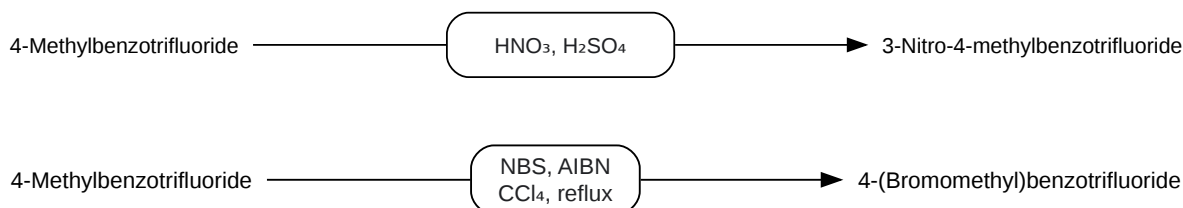
Data compiled from various sources.[\[5\]](#)[\[6\]](#)

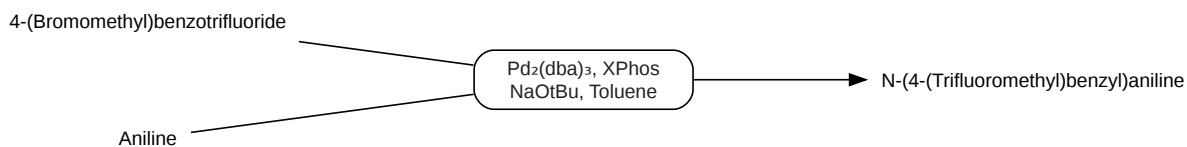
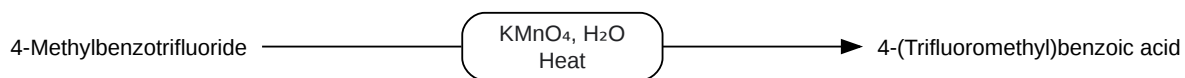
## Key Synthetic Transformations

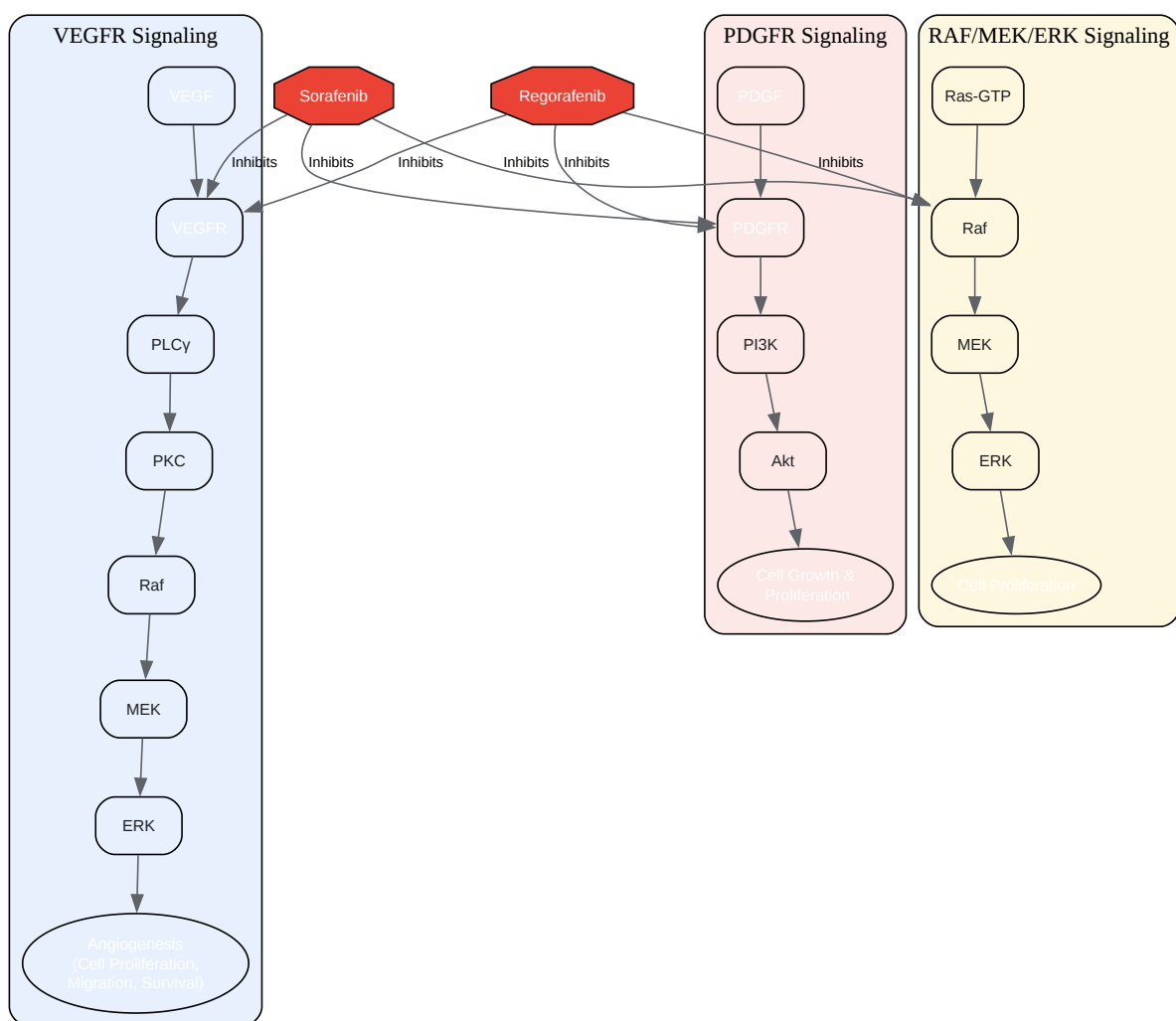
The reactivity of **4-methylbenzotrifluoride** is characterized by reactions of the aromatic ring, the benzylic methyl group, and the influence of the trifluoromethyl group on regioselectivity.

### Electrophilic Aromatic Substitution: Nitration

The trifluoromethyl group is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating. In the nitration of **4-methylbenzotrifluoride**, the directing effects of the two groups lead primarily to substitution at the position ortho to the methyl group and meta to the trifluoromethyl group.







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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)